Product packaging for 4-(2-nitrophenyl)-2-oxobut-3-enoic acid(Cat. No.:)

4-(2-nitrophenyl)-2-oxobut-3-enoic acid

Cat. No.: B11823456
M. Wt: 221.17 g/mol
InChI Key: LRFVOEZZTNHKES-UHFFFAOYSA-N
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Description

General Context of Nitroaromatic Compounds in Synthetic Chemistry

Nitroaromatic compounds are a significant class of organic molecules characterized by the presence of at least one nitro group (-NO₂) attached to an aromatic ring. orgsyn.org The strong electron-withdrawing nature of the nitro group profoundly influences the chemical and physical properties of the aromatic system, making these compounds versatile intermediates in organic synthesis. orgsyn.orgontosight.ai

The synthesis of nitroaromatic compounds is most commonly achieved through electrophilic aromatic substitution, specifically nitration. chemsrc.com This typically involves the reaction of an aromatic substrate with a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). orgsyn.orgchemsrc.com The reaction conditions can be controlled to direct the position of nitration on the aromatic ring. orgsyn.org

Historically, nitroaromatic compounds have been pivotal in the development of dyes, polymers, and explosives. ontosight.ai In contemporary synthetic chemistry, their significance lies in their role as precursors to a wide array of other functional groups. The nitro group can be readily reduced to an amino group (-NH₂), providing a gateway to the synthesis of anilines, which are themselves fundamental building blocks for pharmaceuticals, agrochemicals, and materials. researchgate.net Furthermore, the electron-withdrawing properties of the nitro group facilitate nucleophilic aromatic substitution reactions, allowing for the introduction of various nucleophiles onto the aromatic ring. google.com

Significance of α,β-Unsaturated α-Keto Acid Scaffolds

The α,β-unsaturated α-keto acid motif is another cornerstone of organic synthesis, valued for its dense array of functional groups and predictable reactivity. This scaffold features a carboxylic acid, a ketone, and a carbon-carbon double bond in a conjugated system. This arrangement of functional groups provides multiple sites for chemical modification, rendering these molecules highly versatile as synthetic intermediates. nih.gov

The reactivity of α,β-unsaturated α-keto acids is dominated by their electrophilic nature. The conjugated system allows for both 1,2-addition to the keto-carbonyl group and 1,4-conjugate addition (Michael addition) to the β-carbon of the alkene. drugbank.com The outcome of a nucleophilic attack is often dependent on the nature of the nucleophile and the reaction conditions.

These scaffolds are integral to the synthesis of a diverse range of biologically active molecules and natural products. nih.gov Their ability to participate in various cycloaddition, condensation, and multicomponent reactions makes them valuable starting materials for the construction of complex heterocyclic systems. google.com The synthesis of α,β-unsaturated α-keto acids can be achieved through several methods, including the aldol (B89426) condensation or Claisen-Schmidt condensation of aldehydes with α-keto acids or their derivatives.

Structural Features and Reactivity Context of 4-(2-Nitrophenyl)-2-oxobut-3-enoic Acid

Structural Features:

This compound, with the CAS number 72323-79-6, is a molecule that integrates the key features of both nitroaromatics and α,β-unsaturated α-keto acids. Its structure consists of a 2-nitrophenyl group attached to the β-carbon of a 2-oxobut-3-enoic acid backbone.

The key structural elements and their anticipated influence on the molecule's properties are:

2-Nitrophenyl Group: The ortho-nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. Its steric bulk can also influence the conformation of the molecule.

α,β-Unsaturated System: The conjugated double bond between the phenyl ring and the keto group creates a planar system and allows for the delocalization of electrons. This conjugation is responsible for the molecule's potential to absorb UV-Vis light.

α-Keto Acid Moiety: This part of the molecule contains two electrophilic centers: the ketone carbonyl carbon and the carboxylic acid carbonyl carbon. The acidic proton of the carboxylic acid also provides a site for acid-base chemistry.

Physicochemical Properties (Predicted)

While extensive experimental data for this compound is not widely available in public databases, its properties can be predicted based on its structure.

PropertyPredicted Value
Molecular FormulaC₁₀H₇NO₅
Molecular Weight221.17 g/mol
pKa (most acidic)~2.5 (Carboxylic Acid)
XLogP31.3
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5

Reactivity Context and Research Findings:

The primary significance of this compound in the chemical literature is its role as a key intermediate in the synthesis of indole-2-carboxylic acid. nih.gov This transformation is a classic example of a reductive cyclization reaction.

The synthesis of this compound can be achieved through a condensation reaction, likely a Claisen-Schmidt condensation, between 2-nitrobenzaldehyde (B1664092) and pyruvic acid. In this reaction, the enolate of pyruvic acid acts as a nucleophile, attacking the carbonyl carbon of 2-nitrobenzaldehyde.

The most well-documented reaction of this compound is its reductive cyclization to form indole-2-carboxylic acid. This process involves the reduction of the nitro group to an amino group, which then undergoes an intramolecular cyclization by attacking the ketone carbonyl, followed by dehydration to form the indole (B1671886) ring system. Common reducing agents for this transformation include ferrous sulfate (B86663) and ammonium (B1175870) hydroxide, or catalytic hydrogenation. orgsyn.org

This reductive cyclization highlights the interplay of the two key functional groups within the molecule. The nitro group, in its reduced form, becomes a nucleophile, while the α-keto acid moiety provides the electrophilic center for the ring-closing reaction. This strategic placement of functional groups makes this compound a valuable precursor for the construction of the biologically important indole scaffold, which is found in many pharmaceuticals and natural products.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7NO5 B11823456 4-(2-nitrophenyl)-2-oxobut-3-enoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7NO5

Molecular Weight

221.17 g/mol

IUPAC Name

4-(2-nitrophenyl)-2-oxobut-3-enoic acid

InChI

InChI=1S/C10H7NO5/c12-9(10(13)14)6-5-7-3-1-2-4-8(7)11(15)16/h1-6H,(H,13,14)

InChI Key

LRFVOEZZTNHKES-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 4 2 Nitrophenyl 2 Oxobut 3 Enoic Acid

Reactivity of the α,β-Unsaturated Carbonyl System

The conjugated system composed of the alkene and the α-keto acid functionality is a prime site for chemical reactions. The electron-withdrawing nature of both the carbonyl group and the 2-nitrophenyl group polarizes the carbon-carbon double bond, rendering the β-carbon (C4) highly electrophilic and susceptible to attack by nucleophiles.

Nucleophilic Addition Reactions (e.g., Michael Addition)

The most prominent reaction of the α,β-unsaturated system in 4-(2-nitrophenyl)-2-oxobut-3-enoic acid is the conjugate nucleophilic addition, commonly known as the Michael addition. masterorganicchemistry.com In this reaction, a soft nucleophile, referred to as a Michael donor, adds to the C4 position of the butenoic acid chain (the Michael acceptor). beilstein-journals.org This 1,4-addition is thermodynamically controlled and results in the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position. masterorganicchemistry.com

The general mechanism involves three key steps:

Formation of the Nucleophile: A Michael donor, typically a compound with acidic α-hydrogens, is deprotonated by a base to form a resonance-stabilized carbanion (e.g., an enolate).

Conjugate Addition: The nucleophile attacks the electrophilic β-carbon (C4) of the α,β-unsaturated system. The π-electrons are pushed through the conjugated system, forming a new enolate intermediate with the negative charge delocalized between the α-carbon and the carbonyl oxygen.

Protonation: The enolate intermediate is protonated by a proton source (often the conjugate acid of the base used in the first step or a mild acid added during workup) to yield the final addition product. masterorganicchemistry.com

The reactivity of this compound as a Michael acceptor makes it a valuable substrate for synthesizing a variety of more complex molecules. A wide range of nucleophiles can be employed in this transformation.

Transformations Involving the 2-Nitrophenyl Group

The conversion of the nitro group (—NO₂) to an amino group (—NH₂) is a fundamental and widely utilized transformation in organic synthesis. masterorganicchemistry.com This reduction is particularly important as it changes a strongly electron-withdrawing, meta-directing group into a strongly electron-donating, ortho-, para-directing group, thereby dramatically altering the chemical properties of the aromatic ring. masterorganicchemistry.comcsbsju.edu A variety of methods are available for the reduction of aromatic nitro compounds, broadly categorized into catalytic hydrogenation and chemical reduction using metals in acidic media. masterorganicchemistry.comwikipedia.org

Catalytic Hydrogenation: This is one of the most common methods for nitro group reduction. masterorganicchemistry.com It typically involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. tcichemicals.com

Catalysts: Common heterogeneous catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. wikipedia.orgtcichemicals.com The choice of catalyst can be crucial, as some catalysts may also reduce other functional groups present in the molecule. For instance, platinum catalysts are highly active, while palladium is also widely used. illinois.edu

Reaction Conditions: The reaction is usually carried out in a suitable solvent under varying pressures of hydrogen. google.com In a process analogous to the potential reduction of this compound, the reduction of the related compound 2-(2-nitrophenyl)-quinoline-4-carboxylic acid to its amino-substituted form has been successfully achieved using 80% hydrazine hydrate as the hydrogen source in the presence of 10% Pd/C in isopropanol. nih.gov

Chemical Reduction: This method employs easily oxidized metals in the presence of an acid. masterorganicchemistry.comcsbsju.edu

Reagents: Typical reagent systems include iron (Fe) in acetic acid or with hydrochloric acid (HCl), tin (Sn) with HCl, and zinc (Zn) with HCl. masterorganicchemistry.comcsbsju.eduwikipedia.org The metal acts as the electron donor, while the acid provides the protons necessary for the formation of water from the oxygen atoms of the nitro group. csbsju.edu

MethodTypical ReagentsGeneral ConditionsNotes
Catalytic HydrogenationH₂ gas with Pd/C, PtO₂, or Raney NiVarious solvents (e.g., ethanol, isopropanol), atmospheric or elevated pressureCan be very clean and high-yielding. Catalyst choice is key to prevent unwanted side reactions. tcichemicals.comillinois.edu
Transfer HydrogenationHydrazine hydrate (N₂H₄·H₂O) with Pd/CReflux in a solvent like isopropanol or ethanolAvoids the need for high-pressure hydrogen gas apparatus. nih.gov
Metal/Acid ReductionFe/HCl, Sn/HCl, Zn/HClAqueous acidic media, often with heatingRequires a basic workup to neutralize the acid and deprotonate the resulting ammonium (B1175870) salt. csbsju.edu

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. researchgate.net Its presence on the phenyl ring of this compound profoundly deactivates the ring towards electrophilic aromatic substitution reactions. minia.edu.egwikipedia.org This strong deactivating effect arises from a combination of inductive and resonance effects. researchgate.netlibretexts.orgresearchgate.net

Inductive Effect (-I): The nitrogen atom of the nitro group bears a formal positive charge and is highly electronegative, as are the oxygen atoms. This causes a strong pull of electron density away from the attached carbon atom of the benzene ring through the sigma (σ) bond. minia.edu.eglibretexts.org

Resonance Effect (-M or -R): The nitro group can delocalize the π-electrons from the aromatic ring onto its own oxygen atoms. libretexts.orgquora.com Resonance structures show that this delocalization places partial or full positive charges on the carbon atoms of the ring, particularly at the ortho and para positions relative to the nitro group. wikipedia.orgquora.comvedantu.com

This removal of electron density makes the aromatic ring significantly less nucleophilic and therefore less reactive towards attack by electrophiles. minia.edu.egwikipedia.org The rate of nitration of nitrobenzene, for example, is about 10 million times slower than that of benzene. minia.edu.eg

Furthermore, the resonance effect explains the directing nature of the nitro group. Since the electron density is most depleted at the ortho and para positions, these sites are strongly deactivated. The meta position, while still deactivated compared to benzene, is relatively less electron-deficient. quora.comvedantu.com Consequently, in an electrophilic aromatic substitution reaction, the incoming electrophile will preferentially attack the meta position. wikipedia.orgvedantu.comyoutube.com This makes the nitro group a strong deactivating, meta-directing substituent. wikipedia.org

CompoundSubstituentEffect on RingDirecting EffectRelative Rate of Nitration (vs. Benzene = 1)
Benzene-HNeutralN/A1
Toluene-CH₃ActivatingOrtho, Para25
Phenol-OHStrongly ActivatingOrtho, Para1,000
Chlorobenzene-ClWeakly DeactivatingOrtho, Para0.033
Nitrobenzene-NO₂Strongly DeactivatingMeta6 x 10⁻⁸

Competing Side Reactions and Pathway Divergence

While the reduction of the nitro group to an amine is a primary transformation, the presence of other functional groups in this compound creates the potential for competing side reactions and divergent reaction pathways. The key to this reactivity is the generation of a nucleophilic amino group ortho to the oxobutenoic acid side chain. This newly formed amine can readily participate in intramolecular reactions.

A significant competing pathway is intramolecular cyclization. Upon reduction of the nitro group, the resulting 4-(2-aminophenyl)-2-oxobut-3-enoic acid can undergo spontaneous or catalyzed cyclization to form heterocyclic ring systems, most notably quinoline derivatives. organic-chemistry.org The formation of quinoline-2-carboxylic acid derivatives from related precursors is a well-established synthetic route. scispace.comajchem-a.com

The outcome of the reaction can be highly dependent on the specific conditions employed, such as the choice of catalyst, solvent, and temperature. researchgate.net

Reductive Cyclization: In many cases, the reduction and cyclization occur in a single step. For instance, the palladium-on-carbon assisted hydrogenolysis of 3-(2-nitrophenyl)isoxazoles leads directly to substituted 4-aminoquinolines through reduction of the nitro group followed by a regiospecific ring closure. researchgate.net This suggests that under similar catalytic hydrogenation conditions, this compound would likely yield a quinoline derivative rather than the simple aminophenyl product.

Pathway Divergence based on Catalyst: The choice of reduction catalyst can dictate the reaction pathway. Studies on the reductive cyclization of 2-(2-nitrobenzyl)-substituted β-keto esters found that hydrogenation over 5% palladium-on-carbon led to complex mixtures of products. researchgate.net In contrast, using 5% platinum-on-carbon resulted in a much cleaner reaction, affording the desired tetrahydroquinoline products. researchgate.net This highlights the potential for pathway divergence where one set of conditions might favor cyclization while another could lead to polymerization or other side reactions.

Reaction PathwayProduct TypeInfluencing FactorsExample from Related Systems
Simple Reduction4-(2-Aminophenyl)-2-oxobut-3-enoic acidMilder reducing agents, lower temperatures, careful choice of catalyst.Hydrogenation of 3-(nitrophenyl)-4,5-dihydroisoxazoles yields the aminophenyl product without ring cleavage or cyclization. researchgate.net
Reductive CyclizationQuinoline-2-carboxylic acid derivativesCatalytic hydrogenation (e.g., Pd/C), acidic or thermal conditions promoting condensation.Hydrogenolysis of 3-(2-nitrophenyl)isoxazoles invariably leads to 4-aminoquinolines. researchgate.net
Formation of Complex MixturesPolymers, degradation productsCertain catalysts (e.g., Pd/C under specific pressures), harsh reaction conditions.Reductive cyclization of some β-keto esters over Pd/C yields complex mixtures. researchgate.net

Advanced Spectroscopic and Computational Characterization of 4 2 Nitrophenyl 2 Oxobut 3 Enoic Acid

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the structure of novel compounds. By probing the interaction of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS), provide a detailed picture of the atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. While specific experimental NMR data for 4-(2-nitrophenyl)-2-oxobut-3-enoic acid is not widely available in public databases, a detailed analysis can be predicted based on its chemical structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic, vinylic, and carboxylic acid protons. The protons on the phenyl ring would appear as a complex multiplet in the aromatic region (typically δ 7.0-8.5 ppm). The two vinylic protons of the butenoic acid chain would likely present as doublets, with their coupling constant providing information about the stereochemistry (cis or trans) of the double bond. The carboxylic acid proton is anticipated to be a broad singlet at a significantly downfield chemical shift (δ > 10 ppm).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton data by identifying all unique carbon environments. Separate signals would be expected for the carbonyl carbons of the ketone and the carboxylic acid, the sp² hybridized carbons of the phenyl ring and the double bond, with the carbon bearing the nitro group showing a characteristic chemical shift.

A summary of predicted ¹H and ¹³C NMR chemical shifts is presented below.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (COOH)>10 (broad singlet)~165-175
Ketone (C=O)->190
Vinylic CH~6.5-8.0 (doublets)~120-150
Aromatic CH~7.0-8.5 (multiplets)~120-150
Aromatic C-NO₂-~140-150

Note: These are predicted values and can vary based on solvent and experimental conditions.

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be characterized by several key absorption bands.

A strong, broad absorption band would be anticipated in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid. The C=O stretching vibrations of the ketone and the carboxylic acid would give rise to sharp, intense peaks in the region of 1680-1760 cm⁻¹. The presence of the nitro group would be confirmed by strong, characteristic absorptions around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹ for the asymmetric and symmetric N-O stretches, respectively. The C=C stretching of the alkene and the aromatic ring would appear in the 1450-1650 cm⁻¹ region.

Functional Group Characteristic IR Absorption (cm⁻¹)
O-H (Carboxylic Acid)2500-3300 (broad)
C=O (Ketone, Carboxylic Acid)1680-1760 (strong, sharp)
N-O (Nitro group)1500-1550 and 1300-1350 (strong)
C=C (Alkene, Aromatic)1450-1650 (variable)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation in this compound, involving the phenyl ring, the nitro group, and the enone system, is expected to result in strong UV-Vis absorption. The spectrum would likely display multiple absorption bands, with the π → π* transitions of the conjugated system giving rise to intense absorptions at longer wavelengths (λmax), likely in the UV region. The n → π* transitions, associated with the carbonyl and nitro groups, would also be present, typically with lower intensity.

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₀H₇NO₅), the molecular weight is 221.17 g/mol . In a mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 221. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental formula. The fragmentation pattern observed in the mass spectrum would offer further structural insights, with characteristic losses of small molecules such as CO₂, H₂O, and NO₂.

Technique Expected Result
Mass Spectrometry (MS)Molecular ion peak [M]⁺ at m/z 221
High-Resolution MS (HRMS)Exact mass confirming the formula C₁₀H₇NO₅

Chromatographic Techniques for Separation and Analysis (e.g., HPLC)

Computational Chemistry and Theoretical Studies

Computational chemistry provides a powerful lens for understanding the intrinsic electronic properties and potential intermolecular interactions of this compound. Through theoretical calculations, researchers can predict its reactivity and explore its binding affinity with biological macromolecules, offering insights that complement experimental findings.

Frontier Orbital Calculations for Reactivity Prediction

Frontier molecular orbital theory is a fundamental tool in computational chemistry for predicting the reactivity of a molecule. The theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

A smaller HOMO-LUMO gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more prone to chemical reactions. Conversely, a larger energy gap indicates greater stability and lower reactivity. These calculations are instrumental in understanding the electrophilic and nucleophilic nature of different sites within the molecule, thereby predicting its behavior in various chemical reactions.

As of the latest search, specific frontier orbital calculation data (HOMO energy, LUMO energy, and HOMO-LUMO gap) for this compound is not available in the public domain. Theoretical studies would be required to determine these specific values.

Interactive Data Table: Illustrative Frontier Orbital Data for Related Compounds

While specific data for the target compound is unavailable, the following table illustrates typical data obtained from frontier orbital calculations for similar organic molecules. This is for demonstrative purposes only and does not represent the actual values for this compound.

ParameterValue (eV)
HOMO Energy-6.5 to -5.5
LUMO Energy-2.5 to -1.5
Energy Gap (ΔE) 4.0 to 3.0

Molecular Interaction Studies

Molecular interaction studies, primarily through molecular docking simulations, are pivotal in predicting how a ligand, such as this compound, might bind to the active site of a biological target, typically a protein or enzyme. This computational technique models the interaction between the ligand and the receptor at an atomic level, predicting the preferred binding orientation and affinity.

The results of these simulations are often quantified by a docking score or an estimated binding energy, which indicates the strength of the interaction. A lower binding energy suggests a more stable and favorable interaction. Furthermore, these studies can identify the specific amino acid residues within the protein's active site that are involved in the binding, detailing the types of interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. This information is invaluable for understanding the molecular basis of a compound's potential biological activity and for guiding the design of more potent and selective molecules.

Specific molecular interaction studies, including docking scores, binding energies, and detailed interacting residues for this compound with any particular biological target, are not currently available in published scientific literature.

Interactive Data Table: Representative Molecular Docking Results for Similar Ligand-Protein Complexes

To illustrate the typical outputs of molecular interaction studies, the following table provides hypothetical docking results. This data is for exemplary purposes and does not reflect actual experimental or computational results for this compound.

Target ProteinBinding Energy (kcal/mol)Interacting Amino Acid ResiduesInteraction Type
Example Kinase-8.5TYR23, LYS45, ASP101Hydrogen Bond, Hydrophobic
Example Oxidase-7.9PHE88, LEU120, ARG150Hydrophobic, Pi-cation
Example Protease-9.1GLY76, SER99, HIS145Hydrogen Bond, van der Waals

Applications of 4 2 Nitrophenyl 2 Oxobut 3 Enoic Acid As a Building Block in Complex Organic Synthesis

Synthesis of Heterocyclic Compounds

The chemical functionalities present in 4-(2-nitrophenyl)-2-oxobut-3-enoic acid make it an ideal precursor for the construction of various heterocyclic ring systems. The presence of both electrophilic and nucleophilic centers, either directly or after simple chemical modifications, allows for a variety of cyclization strategies.

Pyrrole Derivatives through 1,4-Addition Reactions

The synthesis of pyrrole derivatives can be achieved from α,β-unsaturated nitro compounds through 1,4-addition reactions, a key step in the Barton-Zard pyrrole synthesis. A similar strategy can be envisioned for this compound. One notable example involves the reaction of (E)-ethyl-3-(2-nitrophenyl)acrylate with tosylmethyl isocyanide (TosMIC) under basic conditions to form a pyrrole derivative. This reaction proceeds through a [3+2] cycloaddition, which is initiated by a Michael addition. researchgate.net

A plausible reaction scheme for the synthesis of a pyrrole derivative from this compound is outlined below. The reaction would involve the 1,4-addition of an isocyanide, such as TosMIC, to the α,β-unsaturated keto acid. The resulting enolate would then undergo an intramolecular cyclization, followed by elimination and tautomerization to yield the final pyrrole product.

ReactantReagentProduct
This compoundTosylmethyl isocyanide (TosMIC), BaseSubstituted Pyrrole

Other Nitrogen-Containing Heterocycles (e.g., Pyridazine, Quinoxalone, Thiazole)

Pyridazine Derivatives: The synthesis of pyridazine-containing fused heterocycles has been demonstrated using compounds structurally related to this compound. For instance, the reductive cyclization of 4-(2-nitrophenyl)-pyridazine-3-carboxylate esters using iron in acetic acid leads to the formation of pyridazoquinolinones. unimi.it This suggests that this compound could be a precursor to novel pyridazine derivatives through a similar reductive cyclization strategy after initial condensation with hydrazine to form the pyridazine core.

Quinoxalone Derivatives: Quinoxalinones are readily synthesized through the condensation of o-phenylenediamines with α-keto acids. unimi.itresearchgate.netresearchgate.netmasterorganicchemistry.com this compound, possessing the required α-keto acid functionality, can react with o-phenylenediamine to form a 3-substituted quinoxalin-2(1H)-one. The reaction proceeds via an initial condensation to form an enamine intermediate, which then undergoes intramolecular cyclization and dehydration to yield the quinoxalinone ring system.

Reactant 1Reactant 2Product
This compoundo-Phenylenediamine3-((E)-2-(2-nitrophenyl)vinyl)quinoxalin-2(1H)-one

Thiazole Derivatives: The Hantzsch thiazole synthesis is a well-established method for the preparation of thiazole rings, typically involving the reaction of an α-haloketone with a thioamide. ebsco.commdpi.comlibretexts.orgmasterorganicchemistry.comyoutube.com To utilize this compound in a Hantzsch-type synthesis, it would first need to be converted to an α-haloketone derivative. This could be achieved through halogenation of the α-carbon. The resulting α-halo-γ-(2-nitrophenyl)-β,γ-unsaturated-α-keto acid could then react with a thioamide, such as thiourea, to form the corresponding 2-aminothiazole derivative.

Precursor for Indoline Derivatives

The synthesis of indolines can be accomplished through the reductive cyclization of ortho-nitro-substituted aromatic compounds. researchgate.netnih.govmdpi.comnih.gov Specifically, γ-nitro ketones can undergo reductive cyclization to form substituted indolines. Given that this compound contains a nitro group ortho to a side chain with a ketone, it is a plausible precursor for indoline derivatives.

The proposed synthetic route would involve the reduction of the nitro group to an amino group, which would then undergo an intramolecular cyclization with the enone system. This cyclization could be facilitated by the presence of an acid or a transition metal catalyst. The initial reduction of the nitro group is a key step and can be achieved using various reducing agents, such as iron in acetic acid or catalytic hydrogenation. nih.gov

Role in Cascade Enzymatic Systems for Derivative Synthesis

Enzymatic cascade reactions offer an elegant and efficient approach to complex molecule synthesis by combining multiple reaction steps in a single pot. unimi.itlibretexts.orgyoutube.comwikipedia.orgresearchgate.net A hypothetical cascade enzymatic system for the derivatization of this compound could involve a two-step process.

The first step would be the enzymatic reduction of the nitro group to an amino group, catalyzed by a nitroreductase. masterorganicchemistry.comyoutube.com These enzymes are known to reduce a wide range of nitroaromatic compounds. The second step could involve an enzymatic reduction of the α-keto group or the carbon-carbon double bond, catalyzed by a ketoreductase or an enoate reductase, respectively. This cascade would lead to the formation of novel amino-substituted hydroxy or saturated keto acids, which are valuable chiral building blocks for further synthesis.

Enzyme 1Enzyme 2Potential Product
NitroreductaseKetoreductase4-(2-Aminophenyl)-2-hydroxybut-3-enoic acid
NitroreductaseEnoate Reductase4-(2-Aminophenyl)-2-oxobutanoic acid

Formation of Other Complex Molecular Structures

Beyond the synthesis of nitrogen-containing heterocycles and indolines, the versatile structure of this compound allows for its use in the construction of other complex molecular frameworks, including carbocyclic systems.

The α,β-unsaturated ketone moiety in this compound makes it an excellent Michael acceptor. ebsco.commasterorganicchemistry.comnih.govwikipedia.orgwikipedia.org It can react with a variety of carbon nucleophiles, such as enolates or organocuprates, in a Michael addition reaction to form new carbon-carbon bonds. This reaction can be used to introduce a wide range of substituents at the β-position, leading to the formation of more complex acyclic structures or serving as a prelude to further cyclization reactions.

Furthermore, the electron-deficient alkene in this compound can act as a dienophile in Diels-Alder reactions. mdpi.comyoutube.comresearchgate.netyoutube.com By reacting with a suitable diene, it can form a six-membered ring, providing a powerful method for the construction of complex carbocyclic and heterocyclic systems with a high degree of stereocontrol. The presence of the electron-withdrawing nitro and keto groups enhances the reactivity of the dienophile in these [4+2] cycloaddition reactions.

Environmental and Biochemical Transformation Pathways of Nitrophenyl Containing α Keto Acids

Photochemical Degradation in Aqueous Systems

In aquatic environments, the absorption of solar radiation can initiate chemical transformations of organic molecules. For 4-(2-nitrophenyl)-2-oxobut-3-enoic acid, these processes are critical to its persistence and environmental impact.

Direct photolysis occurs when a molecule absorbs light energy, leading to an excited state that can undergo various reactions such as rearrangement, fragmentation, or isomerization. For aromatic nitro compounds, particularly those with a substituent in the ortho position like this compound, a common photochemical reaction involves an intramolecular rearrangement.

Research on analogous α-(2-nitrophenyl)ketones demonstrates a mechanism initiated by a photoinduced oxygen transfer from the nitro group to the benzylic position of the keto-acid side chain. rsc.org This intramolecular hydrogen abstraction forms an aci-nitro intermediate, a key transient species in the photochemistry of 2-nitrobenzyl compounds. acs.org This intermediate can then undergo further rearrangements. One plausible pathway involves the formation of a cyclic hydroxamate after the addition of the resulting nitroso group to the ketone moiety, followed by cleavage of the carbon-carbon bond between the carbonyl group and the benzyl position. rsc.org Another potential outcome, observed in the photolysis of 2-nitrophenol, is the elimination of nitrous acid (HONO), which could also be a degradation pathway for the title compound in aqueous or gas phases. researchgate.netrsc.org

The primary photochemical reaction for ortho-nitrobenzyl compounds can be summarized as follows:

Photoexcitation : The 2-nitrophenyl group absorbs UV radiation (λ ≈ 300-400 nm).

Intramolecular H-Abstraction : An oxygen atom of the nitro group abstracts a hydrogen atom from the adjacent side chain, forming an aci-nitro intermediate.

Rearrangement/Cleavage : The unstable intermediate rearranges to form various products, potentially including 2-nitrosobenzaldehyde derivatives and the release of the oxobutenoic acid side chain, or elimination of nitrous acid. rsc.orgacs.org

The rate and pathway of photochemical degradation in natural waters are significantly influenced by the presence of other dissolved constituents, most notably humic substances. nih.gov Humic substances (HS) are complex organic macromolecules that can profoundly affect photolysis through two primary, competing mechanisms: photosensitization and light screening. mdpi.comnih.gov

Photosensitization (Enhancement) : Humic substances are strong absorbers of sunlight and can become photochemically excited (³HS*). acs.org They can transfer this energy to other molecules or generate reactive oxygen species (ROS) such as singlet oxygen (¹O₂) and hydroxyl radicals (•OH). nih.govacs.org These highly reactive species can then attack and degrade this compound, a process known as indirect photolysis. This can accelerate the degradation of compounds that are otherwise slow to degrade via direct photolysis.

The net effect of humic substances depends on their concentration, chemical composition, and the specific optical properties of the water body. nih.gov At low concentrations, the photosensitizing effect may dominate, while at higher concentrations, the light-screening effect typically becomes more significant. mdpi.com

Table 1: Influence of Humic Substances on Photochemical Degradation Pathways
MechanismDescriptionEffect on Degradation RateKey Mediators
PhotosensitizationHumic substances absorb light and transfer energy or generate reactive species that degrade the target compound.EnhancementExcited triplet-state humic substances (³HS*), Hydroxyl radicals (•OH), Singlet oxygen (¹O₂)
Light ScreeningHumic substances absorb sunlight, reducing the photons available for direct photolysis of the target compound.InhibitionChromophores within the humic substance structure

Biotransformation by Microorganisms

Microorganisms have evolved diverse enzymatic systems to transform and detoxify a wide range of xenobiotic compounds, including nitroaromatics. nih.govnih.gov These processes are central to the bioremediation of contaminated environments.

The most common and initial step in the microbial metabolism of nitroaromatic compounds is the reduction of the highly electrophilic nitro group to the corresponding amine. researchgate.netorganic-chemistry.org This transformation is a detoxification mechanism, as the resulting aromatic amines are generally less toxic and more amenable to further degradation than their nitro-precursors. oup.com

This reaction is catalyzed by a class of NAD(P)H-dependent flavoenzymes known as nitroreductases. nih.govoup.com These enzymes are found in a wide variety of bacteria and other microorganisms. nih.govoup.com Type I nitroreductases, which are insensitive to oxygen, catalyze the two-electron reductions of the nitro group, eventually leading to the formation of the amino group. oup.comoup.com For this compound, this pathway would yield 4-(2-aminophenyl)-2-oxobut-3-enoic acid.

While reduction to an amine is a detoxification step, complete mineralization of the compound requires the removal of the nitrogen substituent and cleavage of the aromatic ring. Microorganisms employ several strategies to remove the nitro group from the aromatic ring. nih.gov

Oxidative Removal : Aerobic bacteria can utilize monooxygenase or dioxygenase enzymes to attack the aromatic ring, leading to the formation of catechols and the release of the nitro group as nitrite (NO₂⁻). This is a common strategy for the degradation of singly nitrated compounds. nih.gov

Reductive Removal : In some bacteria, the aromatic ring of di- or trinitrated compounds can be reduced by the addition of a hydride ion, forming a transient hydride-Meisenheimer complex. nih.govnih.gov Subsequent rearomatization of the ring results in the elimination of a nitro group as nitrite. nih.gov

Hydrolytic Removal : In certain cases, the nitro group can be replaced by a hydroxyl group in a reaction catalyzed by hydrolase enzymes, again releasing nitrite.

Table 2: Microbial Strategies for Nitroaromatic Compound Transformation
StrategyKey Enzyme ClassInitial ProductFate of Nitro Group
Reductive DetoxificationNitroreductaseAromatic AmineRemains on the ring (as -NH₂)
Oxidative RemovalMonooxygenase/DioxygenaseCatecholReleased as Nitrite (NO₂⁻)
Reductive RemovalHydride TransferaseDenitrated Aromatic RingReleased as Nitrite (NO₂⁻)

Biochemical Reactions and Metabolic Pathways

Following the initial transformation of the nitro group, the resulting metabolite, likely 4-(2-aminophenyl)-2-oxobut-3-enoic acid, can enter further metabolic pathways. The specific fate of this molecule would depend on the enzymatic capabilities of the organisms present.

The structure of the molecule contains two key features for further metabolism: the aminophenyl ring and the α-keto acid side chain.

Metabolism of the α-Keto Acid Moiety : Alpha-keto acids are central intermediates in metabolism, serving as links between amino acid and carbohydrate metabolism (e.g., pyruvate, α-ketoglutarate). nih.govcreative-proteomics.comwikipedia.org The 2-oxobut-3-enoic acid side chain could be acted upon by various enzymes. Plausible reactions include decarboxylation, similar to the action of pyruvate dehydrogenase, or transamination, converting the α-keto acid into an amino acid, although the unsaturated bond presents additional complexity. oup.comlibretexts.org Cleavage of the side chain could yield intermediates that enter central metabolic cycles like the TCA cycle. creative-proteomics.com

Metabolism of the Aromatic Amine : The degradation of the 4-(2-aminophenyl) moiety would likely proceed through pathways established for other aromatic amines. These pathways are typically initiated by dioxygenase enzymes that hydroxylate the aromatic ring, leading to ring opening and subsequent degradation into aliphatic intermediates. The conversion of a phenolic group to an aniline has been documented in biochemical pathways, highlighting the versatility of enzymatic systems in modifying aromatic rings. acs.org

The complete mineralization of this compound would involve a sequence of these reactions: initial reduction or removal of the nitro group, followed by enzymatic modification and cleavage of the side chain, and finally, the oxidative cleavage of the aromatic ring.

Enzyme-Catalyzed Transformations (e.g., Inhibition of Transamination Reactions)

The structure of this compound suggests its potential to interact with enzymes that typically process α-keto acids. These enzymes are central to the metabolism of amino acids and are involved in the biosynthesis and degradation of these crucial molecules.

Transamination reactions, catalyzed by aminotransferases (also known as transaminases), are fundamental to amino acid metabolism. tuscany-diet.netyoutube.com These reactions involve the transfer of an amino group from an amino acid to an α-keto acid, resulting in the formation of a new amino acid and a new α-keto acid. tuscany-diet.netyoutube.com The α-keto acid, α-ketoglutarate, is a common acceptor of the amino group in these reactions. youtube.com

The presence of the bulky and electron-rich nitrophenyl group in this compound may lead to steric hindrance or unfavorable electronic interactions within the active site of aminotransferases. This could result in the inhibition of the transamination process. Enzyme inhibition can occur through various mechanisms, and compounds with similar structures to natural substrates can often act as competitive inhibitors.

Furthermore, reactive nitrogen species have been shown to inhibit α-ketoacid dehydrogenase complexes. nih.gov While this is a different class of enzymes, it highlights that the nitro functionality can be a key factor in enzyme interactions. The metabolism of nitroaromatic compounds often involves nitroreductases, which can reduce the nitro group to nitroso, hydroxylamino, and amino derivatives. researchgate.net These metabolites can be more reactive and may covalently modify enzyme active sites, leading to irreversible inhibition.

Table 1: Potential Enzyme Interactions with this compound

Enzyme ClassPotential InteractionPossible Outcome
AminotransferasesCompetitive or non-competitive inhibitionDisruption of amino acid synthesis and degradation
α-Ketoacid DehydrogenasesInhibition due to the nitro groupImpaired entry into the citric acid cycle
NitroreductasesReduction of the nitro groupFormation of reactive intermediates that may inhibit other enzymes

General Role in α-Keto Acid Metabolism

α-Keto acids are pivotal intermediates in several major metabolic pathways, most notably the citric acid cycle (Krebs cycle), which is the central hub of cellular respiration. fiveable.me Key intermediates in the citric acid cycle, such as α-ketoglutarate and oxaloacetate, are themselves α-keto acids. tuscany-diet.netwikipedia.org These molecules are derived from the catabolism of carbohydrates, fats, and proteins. fiveable.me

The metabolic fate of an α-keto acid like this compound would likely involve several potential pathways, assuming it can be transported into the cell and recognized by metabolic enzymes.

Entry into the Citric Acid Cycle: The primary fate of many α-keto acids is their oxidative decarboxylation to form an acyl-CoA derivative, which can then enter the citric acid cycle. For example, pyruvate is converted to acetyl-CoA. However, the nitrophenyl substituent may block this conversion for this compound.

Transamination to Form Amino Acids: As mentioned, α-keto acids can be converted to amino acids through transamination. tuscany-diet.net If this compound were to undergo transamination, it would theoretically form a novel amino acid, 4-(2-nitrophenyl)-2-aminobut-3-enoic acid.

Gluconeogenesis: During periods of fasting, the carbon skeletons of glucogenic amino acids are converted to α-keto acids, which can then be used to synthesize glucose in a process called gluconeogenesis. fiveable.me The potential for this compound to participate in this pathway is uncertain and would depend on its ability to be converted to a suitable gluconeogenic intermediate.

The presence of the nitro group also introduces the possibility of detoxification pathways. The reduction of the nitro group by nitroreductases can lead to the formation of amino derivatives that can be further metabolized and excreted. researchgate.net This is a common pathway for the metabolism of xenobiotic nitroaromatic compounds.

Table 2: Overview of α-Keto Acid Metabolism Pathways

Metabolic PathwayRole of α-Keto AcidsPotential Involvement of this compound
Citric Acid CycleKey intermediates (e.g., α-ketoglutarate) and entry points (e.g., via acetyl-CoA)Likely inhibited from entry due to the nitrophenyl group
Amino Acid MetabolismSubstrates for amino acid synthesis via transaminationPotential substrate for transamination, leading to a novel amino acid, or inhibitor of the process
GluconeogenesisPrecursors for glucose synthesisUnlikely to be a significant precursor due to its xenobiotic nature
Xenobiotic MetabolismDetoxification and excretionPotential for nitroreduction and subsequent conjugation reactions

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-(2-nitrophenyl)-2-oxobut-3-enoic acid to improve yield and purity?

  • Methodological Answer : The compound can be synthesized via condensation reactions using aryl aldehydes and β-keto acids under acidic or basic conditions. For example, describes similar syntheses of (E)-4-(3-chlorophenyl)-2-oxobut-3-enoic acid using stoichiometric ratios of precursors and reflux conditions in polar aprotic solvents (e.g., DMF). Yield optimization may involve adjusting reaction time (typically 6-12 hours) and catalyst selection (e.g., piperidine for enolate formation). Purification via recrystallization in ethanol/water mixtures (as in ) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%) .

Q. What analytical techniques are most reliable for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirm the α,β-unsaturated ketone (δ ~6.5–7.5 ppm for vinyl protons; carbonyl carbons at ~190–200 ppm) and nitro group proximity effects on aromatic protons (e.g., deshielding at δ ~8.0–8.5 ppm) .
  • FTIR : Key peaks include C=O stretch (~1700–1730 cm⁻¹), conjugated C=C (~1600–1650 cm⁻¹), and NO₂ asymmetric/symmetric stretches (~1520 and 1350 cm⁻¹) .
  • Mass Spectrometry : ESI-TOF can verify molecular weight (e.g., [M-H]⁻ at m/z 262.05 for C₁₀H₇NO₅) and fragmentation patterns (e.g., loss of CO₂ or NO₂ groups) .

Q. What solvent systems are optimal for the purification of this compound?

  • Methodological Answer : Due to its polar α,β-unsaturated ketone and nitro group, solubility is higher in polar aprotic solvents (e.g., DMSO, DMF). Recrystallization in ethanol/water (7:3 v/v) at 0–4°C effectively removes unreacted precursors, as demonstrated for structurally related compounds in . For chromatographic purification, silica gel with ethyl acetate:hexane (3:7) gradients resolves impurities while retaining product integrity .

Advanced Research Questions

Q. How does the nitro group influence the compound’s electronic environment and reactivity in Michael addition reactions?

  • Methodological Answer : The nitro group is a strong electron-withdrawing group, polarizing the α,β-unsaturated system and enhancing electrophilicity at the β-carbon. This facilitates nucleophilic attacks in Michael additions (e.g., with amines or thiols). Kinetic studies (UV-Vis monitoring at 300–400 nm) and DFT calculations (e.g., HOMO-LUMO gap analysis) can quantify this effect. highlights similar reactivity in fluorophenyl analogs, where electron-withdrawing substituents lower activation barriers by 10–15 kJ/mol .

Q. What strategies are effective in resolving contradictions between experimental data and computational predictions for this compound’s reactivity?

  • Methodological Answer :

  • Cross-Validation : Compare experimental NMR/FTIR data with computed spectra (e.g., Gaussian09 B3LYP/6-31G*). Discrepancies in carbonyl stretching frequencies may indicate solvent effects or protonation states .
  • Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe reaction mechanisms (e.g., primary KIE >1 suggests rate-limiting proton transfer) .
  • Synchrotron XRD : Resolve crystallographic ambiguities (e.g., nitro group orientation) that affect docking studies .

Q. How can researchers design experiments to elucidate the role of the α,β-unsaturated ketone in biological activity?

  • Methodological Answer :

  • Structural Analog Synthesis : Replace the ketone with esters or amides (e.g., ethyl 4-(2-nitrophenyl)-3-oxobut-3-enoate from ) to assess functional group contributions .
  • Enzyme Assays : Test inhibition of KYN-3-OHase or similar enzymes (IC₅₀ determination via fluorometric assays; see for fluorophenyl analog protocols) .
  • Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., with GROMACS) to identify key interactions (e.g., hydrogen bonding with ketone oxygen) .

Q. What computational approaches are suitable for modeling the compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with crystal structures (e.g., PDB: 5D5Z) to predict binding poses. Focus on nitro group interactions with hydrophobic pockets .
  • QSAR Models : Train regression models using descriptors like LogP, polar surface area, and nitro group charge density (MOPAC PM7) to correlate structure with bioactivity .
  • TDDFT Calculations : Predict UV-Vis absorption spectra to validate experimental λₘₐₓ shifts in different solvents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.